Ethyl 5-amino-4-cyano-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate

CAS No.: 1150164-20-7

Cat. No.: VC2812876

Molecular Formula: C13H11FN4O2

Molecular Weight: 274.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1150164-20-7 |

|---|---|

| Molecular Formula | C13H11FN4O2 |

| Molecular Weight | 274.25 g/mol |

| IUPAC Name | ethyl 5-amino-4-cyano-1-(2-fluorophenyl)pyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C13H11FN4O2/c1-2-20-13(19)11-8(7-15)12(16)18(17-11)10-6-4-3-5-9(10)14/h3-6H,2,16H2,1H3 |

| Standard InChI Key | ZZIJVOLDQLEWOA-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=NN(C(=C1C#N)N)C2=CC=CC=C2F |

| Canonical SMILES | CCOC(=O)C1=NN(C(=C1C#N)N)C2=CC=CC=C2F |

Introduction

Structural Characteristics and Physicochemical Properties

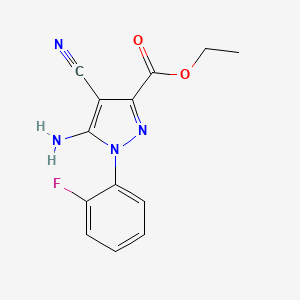

Ethyl 5-amino-4-cyano-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate belongs to the pyrazole family of heterocyclic compounds. Its structure consists of a pyrazole core substituted with multiple functional groups that contribute to its chemical reactivity and potential biological interactions.

Basic Identification and Properties

The compound is identified by the CAS number 1150164-20-7 and has a molecular formula of C₁₃H₁₁FN₄O₂ . This complex organic molecule contains several key functional groups, including a pyrazole ring, a cyano group, an amino group, a carboxylate ester, and a 2-fluorophenyl substituent, which together determine its chemical behavior and potential applications in various fields.

The following table presents the key physicochemical properties of Ethyl 5-amino-4-cyano-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate:

| Property | Value |

|---|---|

| Common Name | Ethyl 5-amino-4-cyano-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate |

| CAS Number | 1150164-20-7 |

| Molecular Formula | C₁₃H₁₁FN₄O₂ |

| Molecular Weight | 274.25 g/mol |

| Exact Mass | 274.087 |

| LogP | 2.22318 |

| PSA | 93.93 |

| IUPAC Name | ethyl 5-amino-4-cyano-1-(2-fluorophenyl)pyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C13H11FN4O2/c1-2-20-13(19)11-8(7-15)12(16)18(17-11)10-6-4-3-5-9(10)14/h3-6H,2,16H2,1H3 |

| Standard InChIKey | ZZIJVOLDQLEWOA-UHFFFAOYSA-N |

| HS Code | 2933199090 |

Structural Characteristics

The structure of Ethyl 5-amino-4-cyano-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate features:

-

A pyrazole ring system, which serves as the core heterocyclic structure

-

An amino group at position 5 of the pyrazole ring

-

A cyano (nitrile) group at position 4

-

An ethyl carboxylate group at position 3

-

A 2-fluorophenyl substituent at the N1 position of the pyrazole ring

This unique arrangement of functional groups contributes to the compound's chemical reactivity, potential hydrogen bonding capabilities, and interactions with biological targets. The presence of both electron-withdrawing (cyano, carboxylate) and electron-donating (amino) groups creates an interesting electronic distribution within the molecule that can influence its reactivity in chemical and biological systems.

Synthesis Methods

Reaction Pathways

Biological Activities and Applications

Research and Development Applications

The compound's structural features make it a valuable intermediate in the synthesis of more complex heterocyclic systems. In particular, similar pyrazole derivatives have been utilized as key intermediates in the development of pyrazolopyrimidine derivatives, which themselves have significant biological applications .

The presence of multiple functional groups (amino, cyano, carboxylate) provides versatile reaction sites for further chemical modifications. This versatility makes the compound valuable in medicinal chemistry research, where structural variations are often explored to optimize biological activity and pharmacokinetic properties.

Comparison with Related Compounds

Structural Analogues

The research literature mentions several related compounds that share structural similarities with Ethyl 5-amino-4-cyano-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate:

-

Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate: This compound differs only in lacking the fluorine atom on the phenyl ring. It has been more extensively studied in terms of synthesis methods and reactions .

-

Ethyl 5-cyano-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate: This compound has a different substitution pattern on the pyrazole ring compared to our target compound.

-

Various pyrazole carboxamide derivatives: These compounds represent a broader class of related structures with documented biological activities, particularly in agricultural applications as fungicides .

Structure-Activity Relationships

Understanding the relationships between structural features and biological activities is crucial for rational drug design. While specific structure-activity relationship data for Ethyl 5-amino-4-cyano-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate is limited, general trends observed in pyrazole derivatives suggest:

-

The presence of the fluorine atom in the phenyl ring may enhance metabolic stability and membrane permeability.

-

The cyano group often contributes to specific binding interactions with biological targets.

-

The amino group provides a site for hydrogen bonding interactions and can be further derivatized to optimize biological activity.

-

The carboxylate functionality offers opportunities for prodrug approaches and additional structural modifications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume